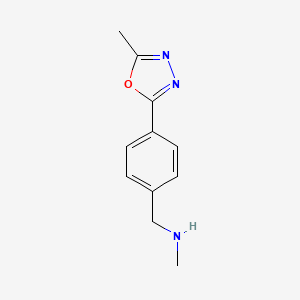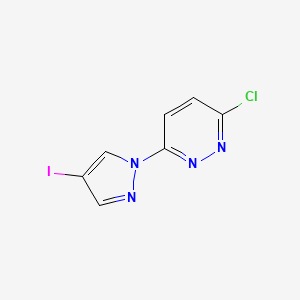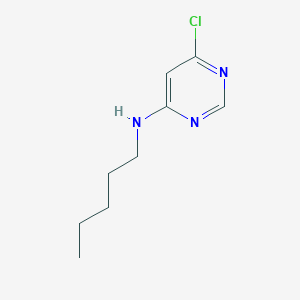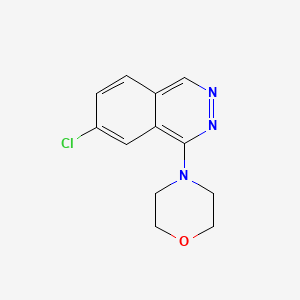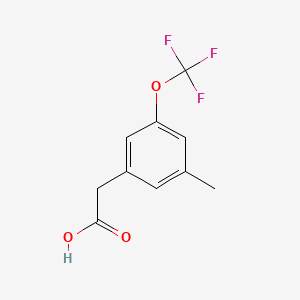
3-メチル-5-(トリフルオロメトキシ)フェニル酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-5-(trifluoromethoxy)phenylacetic acid” is a biochemical used for proteomics research . It has a molecular formula of C10H9F3O3 and a molecular weight of 234.172 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(trifluoromethoxy)phenylacetic acid” is characterized by the presence of a trifluoromethoxy group (OCF3) and a methyl group (CH3) attached to a phenylacetic acid core . The trifluoromethoxy group is known to influence the acidity of the compound .
科学的研究の応用
プロテオミクス研究
この化合物は、特に構造と機能を対象としたタンパク質の大規模な研究であるプロテオミクスで使用されます。 疾患過程におけるタンパク質の同定と定量化において生化学的ツールとして役立ち、分子レベルでの細胞過程の理解に役立ちます .
ペンタアミンおよびビスヘテロ環ライブラリーの合成
これは、ペンタアミンおよびビスヘテロ環ライブラリーの合成におけるビルディングブロックとして機能します。 これらのライブラリーは、潜在的な薬理活性を有する新規化合物を発見し、創薬に使用できる化学空間を広げるために重要です .
環境分析
この酸は、埋め立て地からの浸出液や堆積物サンプル中のイオン性パーフルオロ化物質とテロマーの測定に使用されます。 この用途は、環境モニタリングとこれらの物質が生態系に与える影響の評価に不可欠です .
分析化学
分析化学では、この化合物はさまざまな化学分析における標準品または試薬として使用できます。 精密な分子量と構造により、機器の校正や質量分析における基準化合物として適しています .
医薬品化学
医薬品化学の研究者は、この酸をより複雑な分子の合成における前駆体または中間体として使用する場合があります。 特に抗炎症薬の分野において、新規治療薬の開発に役立つ可能性があります .
化学教育
この化合物は、その独特の分子構造により、教育機関で学生にフッ素化有機化合物とその特性について教えるために使用できます。 酸性度と反応性に対するトリフルオロメトキシ基の影響を理解するための実践的な例を提供します .
材料科学
材料科学では、材料の表面特性を改変するために探索できます。 トリフルオロメトキシ基の存在は、ポリマーやコーティングに疎水性などの望ましい特性を与える可能性があります .
生化学アッセイ
最後に、酵素や受容体と相互作用する成分として生化学アッセイに組み込むことができます。 この相互作用を測定することで、生体分子の結合親和性と速度論を理解できます .
作用機序
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that 3-Methyl-5-(trifluoromethoxy)phenylacetic acid may interact with palladium catalysts or other components involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . This could involve oxidative addition with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may be involved in carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been noted to have potent inhibitory effects in certain biological contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid. For instance, the compound should be prevented from being released into the environment due to potential hazards . .
生化学分析
Biochemical Properties
3-Methyl-5-(trifluoromethoxy)phenylacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with specific cellular receptors, leading to changes in gene expression and alterations in metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Methyl-5-(trifluoromethoxy)phenylacetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Methyl-5-(trifluoromethoxy)phenylacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s role in these pathways is essential for understanding its overall biochemical impact .
Transport and Distribution
The transport and distribution of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s biochemical effects .
Subcellular Localization
The subcellular localization of 3-Methyl-5-(trifluoromethoxy)phenylacetic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The precise localization of the compound is essential for its role in various biochemical processes .
特性
IUPAC Name |
2-[3-methyl-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-7(5-9(14)15)4-8(3-6)16-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEJCMLHVUBOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

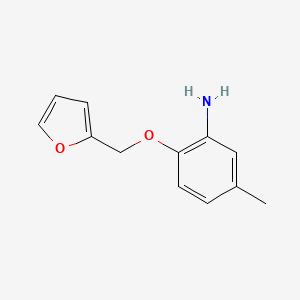


![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
